molecular formula C9H11ClO3 B13258222 Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

Cat. No.: B13258222
M. Wt: 202.63 g/mol
InChI Key: CYRXICPWDFXWIQ-UHFFFAOYSA-N
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Description

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of furan, a heterocyclic organic compound, and contains a chloroethyl group and a carboxylate ester group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate typically involves the reaction of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid+methanolcatalystMethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate+water\text{5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid+methanolcatalyst​Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid.

    Reduction: Formation of 5-(1-chloroethyl)-2-methylfuran-3-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(1-chloroethyl)-2-furoate: Similar structure but lacks the methyl group at the 2-position.

    Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 5-(1-bromoethyl)-2-methylfuran-3-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.

Uniqueness

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chloroethyl and methyl ester groups allows for a wide range of chemical modifications and applications.

Biological Activity

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO3C_{10}H_{11}ClO_3. It features a furan ring, a chloroethyl group, and a carboxylate ester group, which contribute to its unique chemical reactivity and biological interactions. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the furan ring's electron-rich nature facilitates electrophilic aromatic substitution reactions.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biological effects by altering cellular pathways. The hydrolysis of the ester group can release the corresponding carboxylic acid, which may further participate in biochemical pathways, enhancing its potential therapeutic effects .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 250 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus250
This compoundEscherichia coli250

Anticancer Activity

In vitro studies have shown that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. For example, one derivative was tested on HeLa cells and demonstrated an IC50 value of approximately 62.37 µg/mL, indicating potent anticancer activity .

Cell Line IC50 (µg/mL)
HeLa62.37
HepG2Not reported
VeroNot reported

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Antimicrobial Evaluation : A recent study synthesized various derivatives and evaluated their antimicrobial activities against multiple bacterial strains. The findings suggested that modifications to the furan ring significantly influenced antibacterial potency .
  • Cytotoxicity Assays : In a series of cytotoxicity assays against cancer cell lines such as HeLa and HepG2, several derivatives displayed promising results, warranting further exploration into their mechanisms of action and potential for drug development .

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C9H11ClO3/c1-5(10)8-4-7(6(2)13-8)9(11)12-3/h4-5H,1-3H3

InChI Key

CYRXICPWDFXWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(C)Cl)C(=O)OC

Origin of Product

United States

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